Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate
Description
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate is a carbamate-protected amine compound featuring a 1,2,4-triazole core. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 5-amino and 1-methyl substituents on the triazole ring influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-6-12-7(10)14(4)13-6/h5H2,1-4H3,(H,11,15)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMVMSGTOFTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa.
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine. The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (CAS: 306935-46-6)
- Key Differences: Substituents: Contains a 4-allyl and 5-mercapto group instead of 5-amino-1-methyl. Reactivity: The mercapto (-SH) group enables disulfide bond formation and metal coordination, unlike the amino (-NH2) group in the target compound. Applications: Likely used in metal-catalyzed reactions or as a thiol-reactive probe.
- Reference :
N-{4-[(5-amino-4H-1,2,4-triazol-3-yl)methyl]phenyl}carbamate (C14H19N5O2)
Variations in the Carbamate Group
Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
- Key Differences :
- Core Structure : Cyclopentyl group instead of triazolylmethyl.
- Functionality : The hydroxyl (-OH) group enables hydrogen bonding, influencing solubility and biological target interactions.
- Applications : Intermediate in stereoselective synthesis of bioactive molecules.
- Reference :
Acetic Acid Tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (CAS: 1607300-19-5)
Heterocyclic Ring Replacements
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- Key Differences :
- Core Structure : Benzisoxazole replaces the triazole ring.
- Electronic Properties : Oxygen in isoxazole reduces aromatic nitrogen count, altering π-π stacking and hydrogen-bonding capabilities.
- Applications : Likely used in CNS-targeted drugs due to benzisoxazole’s prevalence in neuroactive compounds.
- Reference :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number | Applications |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 5-amino, 1-methyl | ~289–300 (estimated) | Not provided | Drug intermediate, PROTACs |
| Tert-butyl N-[(4-allyl-5-mercapto-...) | 1,2,4-Triazole | 4-allyl, 5-mercapto | ~300–310 (estimated) | 306935-46-6 | Metal coordination, thiol probes |
| N-{4-[(5-amino-4H-1,2,4-triazol-3-yl)...} | 1,2,4-Triazole | Phenyl, 5-amino | 289.34 | Not provided | Kinase inhibitors |
| Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)... | Benzisoxazole | 5-amino | ~250–260 (estimated) | Not provided | Neuroactive drug intermediates |
Q & A
Basic: What are the common synthetic routes for Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions, with one route starting from tert-butyl carbamate and a triazole derivative. Key steps include:
- Palladium-catalyzed coupling under basic conditions (e.g., cesium carbonate) in solvents like 1,4-dioxane .
- Microwave-assisted synthesis for regioselective triazole formation, achieving yields up to 62% in reduced reaction times .
Optimization strategies: - Use automated reactors for precise temperature control.
- Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to enhance solubility and reaction kinetics .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?
Answer:
- 1H/13C NMR : Identifies hydrogen environments (e.g., tert-butyl protons at δ ~1.45 ppm) and carbamate carbonyl signals (δ ~155 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns, critical for purity assessment .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and triazole ring vibrations .
Advanced: How does the choice of base influence regioselectivity in triazole ring functionalization?
Answer:
- Cesium carbonate (Cs₂CO₃) : Promotes nucleophilic substitution at the triazole C3 position due to strong deprotonation, favoring carbamate linkage .
- Triethylamine (TEA) : Mild base used in pyrazole carbamate synthesis; minimizes side reactions but may reduce regioselectivity .
Methodological tip: Combine Hammett substituent constants with kinetic studies to predict regiochemical outcomes .
Advanced: What strategies resolve contradictions in reported synthetic yields across methodologies?
Answer:
- Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
- Scale-down validation : Reproduce conflicting protocols at small scale with real-time monitoring (e.g., TLC) to isolate yield-limiting steps .
- Computational modeling : Use DFT calculations to compare energy barriers for competing reaction pathways .
Basic: What are the typical reactions of this compound, and what reagents drive these transformations?
Answer:
- Oxidation : Hydrogen peroxide targets the triazole ring, forming oxidized derivatives .
- Reduction : LiAlH₄ reduces the carbamate to an amine, useful for further functionalization .
- Nucleophilic substitution : Amines or alcohols react at the triazole C5 position under basic conditions .
Advanced: How can researchers design experiments to study this compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates to assess competitive vs. non-competitive inhibition .
- Covalent docking simulations : Predict binding modes of the carbamate group with active-site nucleophiles (e.g., serine hydrolases) .
- Site-directed mutagenesis : Validate triazole-mediated π-π interactions in enzyme binding pockets .
Basic: How stable is this compound under varying pH and temperature conditions?
Answer:
- Stability profile : Stable at pH 6–8 and room temperature; degrades in strong acids/bases via carbamate hydrolysis .
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .
Advanced: What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Parallel synthesis : Introduce substituents (e.g., alkyl, aryl) at the triazole C5 position using Suzuki-Miyaura coupling .
- Click chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for biochemical probing .
- High-throughput screening : Evaluate anti-inflammatory or antimicrobial activity of derivatives in 96-well plate assays .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage : Keep in airtight containers at -20°C, protected from light and moisture .
- Safety protocols : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .
Advanced: Can computational models predict the compound’s pharmacokinetic properties, and what limitations exist?
Answer:
- ADME prediction : Tools like SwissADME estimate logP (~2.5) and permeability, but may underestimate triazole-mediated protein binding .
- Limitations : Poor prediction of metabolic pathways (e.g., CYP450-mediated oxidation) without experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
